molecular formula C6H13MnO8 B102122 Manganese triacetate dihydrate CAS No. 19513-05-4

Manganese triacetate dihydrate

Cat. No. B102122
CAS RN: 19513-05-4
M. Wt: 268.1 g/mol
InChI Key: ONJSLAKTVIZUQS-UHFFFAOYSA-K
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Description

Manganese triacetate dihydrate is a chemical compound that has been extensively studied due to its utility in various organic synthesis reactions. It serves as a catalyst and an oxidizing agent in different chemical transformations, including epoxidation of olefins, radical addition reactions, and oxidation processes. The compound's versatility is highlighted by its application in the synthesis of cyclic enediynes, dihydrofurans, and fluoroperovskites, among others .

Synthesis Analysis

The synthesis of manganese triacetate dihydrate and related manganese complexes has been achieved through various methods. For instance, manganese trifluoroacetoxycarbene complexes are generated from stable manganese acyl complexes and used as intermediates in the synthesis of cyclic enediynes . Manganese(III) acetate dihydrate is synthesized and used as a catalyst in the epoxidation of olefins . Additionally, manganese(II) and iron(II) trifluoroacetates have been prepared by reacting metallic manganese with trifluoroacetic acid and its anhydride .

Molecular Structure Analysis

The molecular structure of manganese triacetate dihydrate-related complexes has been elucidated using techniques such as single-crystal X-ray diffraction. For example, the structure of a manganese(II) complex with a distorted pentagonal-bipyramidal geometry has been determined . Similarly, the crystal structures of various manganese complexes have been solved, revealing different coordination environments and stereochemistries .

Chemical Reactions Analysis

Manganese triacetate dihydrate is involved in a variety of chemical reactions. It mediates the oxidative radical addition of α-dicarbonyl compounds to phenylcycloheptatrienes, leading to dihydrofuran addition products . It also catalyzes the epoxidation of unfunctionalized olefins using molecular oxygen and pivalaldehyde as oxidants . Furthermore, manganese triacetate mediates the oxidation of methyl 1-hydroxy-2-naphthalene carboxylates, resulting in dimerized products or acetoxylation and oxidation to quinones, depending on the substituents .

Physical and Chemical Properties Analysis

The physical and chemical properties of manganese triacetate dihydrate and its complexes are characterized by various spectroscopic methods, including FT-IR, Raman, UV-vis, and EPR spectroscopy. These studies provide insights into the vibrational peaks indicative of charge transfer, suggesting potential applications in nonlinear optical materials . The thermal behavior of manganese complexes has been analyzed using thermal analyses, confirming their chemical purity and stability . Magnetic susceptibility measurements have been used to study the magnetic properties of manganese complexes, revealing the magnetic isolation of Mn(II) centers in certain compounds .

Scientific Research Applications

Oxidation and Organic Synthesis

  • Regeneration of Carbonyl Compounds: Manganese triacetate is effective in converting oximes into aldehydes and ketones, showing tolerance for many functional groups (Demir, Tanyeli, & Altinel, 1997).
  • Oxidation of Methyl 1-Hydroxy-2-naphthalene Carboxylates: This study demonstrates the dimerization and oxidation to quinones of 1-hydroxy-2-napthalene carboxylates mediated by manganese triacetate (Munive, Gómez-Calvario, & Olivo, 2017).
  • Epoxidation Catalysis: Manganese triacetate dihydrate serves as a catalyst for epoxidation of olefins, demonstrating regioselectivity and stereodependence in fluorous solvents (Ravikumar, Barbier, Bégué, & Bonnet-Delpon, 1998).

Radical Reactions

  • Synthesis of Dithiocyanates: Manganese triacetate dihydrate facilitates the formation of dithiocyanates from 1,1-diarylethenes, offering high yields and short reaction times (Hạ & Quyen, 2016).
  • Aryl Radical Formation: Treating arylboronic acids with manganese triacetate under oxidative conditions generates aryl radicals, which add to olefins to produce arylhydroxylation products (Dickschat & Studer, 2010).

Catalytic and Spectroscopic Studies

  • Catalytic Fluorimetric Determination: Manganese triacetate aids in the fluorimetric determination of trace manganese, utilizing its catalytic oxidation properties (Zhang, Cheng, & Feng, 1993).
  • Synthesis and Characterization of Complexes: The triaqua(1,10-phenanthroline-2,9-dicarboxylato)manganese(II) dihydrate complex was synthesized and analyzed for its structural and spectroscopic properties (Tamer et al., 2015).

Safety And Hazards

Manganese triacetate dihydrate may cause respiratory irritation, serious eye irritation, and skin irritation . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) .

Future Directions

Manganese triacetate dihydrate is used in organic synthesis as an oxidizing agent . It is also a reagent used for radical cyclizations and α-keto-acetoxylation . Its future directions could involve further exploration of its uses in organic synthesis.

Relevant Papers Several papers have been published on Manganese triacetate dihydrate. For instance, a paper titled “Recent advances in manganese (iii) acetate mediated organic synthesis” discusses the major expansion in the field of free-radical assisted reactions . Another paper titled “A New Method for Synthesis of Manganese(III) Acetate Dihydrate” reports a new method for the synthesis of manganese (III) acetate dihydrate .

properties

IUPAC Name

manganese(3+);triacetate;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C2H4O2.Mn.2H2O/c3*1-2(3)4;;;/h3*1H3,(H,3,4);;2*1H2/q;;;+3;;/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONJSLAKTVIZUQS-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].O.O.[Mn+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13MnO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40497293
Record name Manganese(3+) acetate--water (1/3/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40497293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Manganese triacetate dihydrate

CAS RN

19513-05-4
Record name Manganese(3+) acetate--water (1/3/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40497293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
58
Citations
N Van Ha, TTB Quyen - Vietnam Journal of Chemistry, 2016 - vjs.ac.vn
… Reactions of 1,1-diarylethenes with potassium thiocyanate in the presence of manganese triacetate dihydrate was uncovered to be a simple approach to dithiocyanates. This new …
Number of citations: 2 vjs.ac.vn
N Van Ha - Vietnam Journal of Chemistry, 2015 - vjs.ac.vn
… Manganese triacetate dihydrate is well known as an … which oxidized by manganese triacetate dihydrate involves two … We have successfully employed manganese triacetate dihydrate as …
Number of citations: 0 vjs.ac.vn
N Van Ha - Vietnam Journal of Chemistry, 2015 - vjs.ac.vn
2, 3-Pyrrolidinediones reacted with manganese (III) acetate dihydrate in the presence of 1, 1-diarylethenes to give 4-(2, 2-diaryl) ethenyl-2, 3-pyrolidinediones and/or 4-(2-acetoxy-2, 2-…
Number of citations: 0 vjs.ac.vn
HT Trúc, NV Hạ - Dalat University Journal of Science, 2013 - tckh.dlu.edu.vn
… 1-Aryl-1-(2-thienyl)ethenes react with 2,4-pentanedione or ethylacetoacetate in boiling acetic acid under the presence of manganese triacetate dihydrate affording new 4,5-…
Number of citations: 2 tckh.dlu.edu.vn
KG Ozokan, MK Gumus, S Kaban - Journal of Heterocyclic …, 2008 - Wiley Online Library
… , reactions of (E)-2-(quinolin-4-ylmethyleneamino)phenol (1e) and (E)-2-[(4,6-dimethylquinolin2-yl)methyleneamino]phenols (1f-h) with 2 equivalents of manganese triacetate dihydrate …
Number of citations: 9 onlinelibrary.wiley.com
KC Majumdar, P Debnath - Tetrahedron, 2008 - academia.edu
… Arylthioformanilides 1 were treated47 with manganese triacetate dihydrate Mn(OAc)3$2H2O in acetic acid under microwave irradiation, and the reaction was complete within 6 min to …
Number of citations: 55 www.academia.edu
AS Aswar, AD Bansod, SR Aswale, PR Mandlik - 2004 - nopr.niscpr.res.in
… The metal salts used were chromium chloride hexahydrate, manganese triacetate dihydrate, ferric chloride, vanadyl sulphate pentahydrate, …
Number of citations: 27 nopr.niscpr.res.in
KK Andersen, DF Gloster, DD Bray… - Journal of …, 1998 - Wiley Online Library
Several symmetrical 2,2′,4,4′‐tetrasubstituted[4,4′‐bioxazole]‐5,5′(4H,4′H)‐diones 1a‐f were obtained by dehydrodimerization of 5(4H)‐oxazolones 2a‐f. The configurations of …
Number of citations: 13 onlinelibrary.wiley.com
SR Aswale, PR Mandlik, SS Aswale, AS Aswar - 2003 - nopr.niscpr.res.in
… The metal salts used were chromium chloride hexahydrate, manganese triacetate dihydrate, ferric chloride, vanadyl sulfate pentahydrate, zirconium oxychloride oClahydrate, thorium …
Number of citations: 16 nopr.niscpr.res.in
H Guan, N Wang, X Feng, S Bian, W Li… - Colloids and Surfaces A …, 2021 - Elsevier
The preparation of high-efficiency, stable and low-cost oxygen evolution reaction (OER) and hydrogen evolution reaction (HER) electrocatalysts is always a challenge for new energy …
Number of citations: 26 www.sciencedirect.com

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